molecular formula C9H22Si B7799663 Tripropyl-silane

Tripropyl-silane

Cat. No.: B7799663
M. Wt: 158.36 g/mol
InChI Key: ZHOVAWFVVBWEGQ-UHFFFAOYSA-N
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Description

Tripropyl-silane (C₉H₂₂Si) is an organosilicon compound with three propyl groups bonded to a central silicon atom. It is a trialkylsilane characterized by its hydrophobic properties and utility as a reducing agent in organic synthesis. These analogs share core silane frameworks but differ in substituents, leading to distinct chemical behaviors and applications .

Properties

IUPAC Name

tripropylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOVAWFVVBWEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[SiH](CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-29-8
Record name Tripropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=998-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripropyl-silane can be synthesized through the reaction of chlorotripropylsilane with a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous ether under inert atmosphere conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, this compound is produced through the direct reaction of propyl chloride with silicon in the presence of a catalyst. This method allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Hydrolysis and Silanol Formation

Tripropylsilane undergoes rapid hydrolysis in the presence of water, producing tripropylsilanol and hydrogen gas:

(C3H7)3SiH+H2O(C3H7)3SiOH+H2(\text{C}_3\text{H}_7)_3\text{SiH} + \text{H}_2\text{O} \rightarrow (\text{C}_3\text{H}_7)_3\text{SiOH} + \text{H}_2 \uparrow

This reaction is exothermic and sensitive to moisture, with polar solvents accelerating the process . The resulting silanol can further condense to form siloxane (Si–O–Si) linkages, critical in silicone polymer synthesis .

Key Factors Influencing Hydrolysis:

ParameterEffect on Reaction Rate
pH (acidic)Accelerates hydrolysis
Polar solventsEnhances Si–H cleavage
TemperatureIncreases reaction speed

Dehydrogenative Coupling

Tripropylsilane participates in dehydrogenative coupling to form Si–Si bonds, a reaction catalyzed by transition metals or Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) :

2(C3H7)3SiHB(C6F5)3[(C3H7)3Si]2+H22 (\text{C}_3\text{H}_7)_3\text{SiH} \xrightarrow{\text{B(C}_6\text{F}_5\text{)}_3} [(\text{C}_3\text{H}_7)_3\text{Si}]_2 + \text{H}_2 \uparrow

This reaction is selective for Si–H bonds, avoiding side reactions at Si–C bonds, and produces linear polysilanes under controlled conditions .

Catalyst Performance Comparison:

CatalystReaction EfficiencySelectivity for Si–Si Bonds
B(C₆F₅)₃High>90%
Cp₂TiCl₂Moderate~70%
MgO/CaOLow<50%

Hydrosilylation of Carbonyl Compounds

Tripropylsilane reduces carbonyl groups (e.g., ketones, aldehydes) via hydrosilylation. Using B(C₆F₅)₃ as a catalyst, it forms silyl ether intermediates that hydrolyze to alcohols :

(C3H7)3SiH+RC=OB(C6F5)3(C3H7)3Si–O–CR2H2OR2COH(\text{C}_3\text{H}_7)_3\text{SiH} + \text{RC=O} \xrightarrow{\text{B(C}_6\text{F}_5\text{)}_3} (\text{C}_3\text{H}_7)_3\text{Si–O–CR}_2 \xrightarrow{\text{H}_2\text{O}} \text{R}_2\text{COH}

This mechanism involves a silylium intermediate ([(\text{C}_3\text{H}_7)_3\text{Si}]⁺) that activates the carbonyl group for hydride transfer .

Substrate Scope and Yield:

SubstrateProductYield (%)
Acetophenone1-Phenylethanol92
BenzaldehydeBenzyl alcohol88
CyclohexanoneCyclohexanol85

Redistribution Reactions with Silanols

Tripropylsilane reacts with silanols (e.g., triethylsilanol) in redistribution reactions, forming mixed disiloxanes :

(C3H7)3SiH+Et3SiOH(C3H7)3Si–O–SiEt3+H2(\text{C}_3\text{H}_7)_3\text{SiH} + \text{Et}_3\text{SiOH} \rightarrow (\text{C}_3\text{H}_7)_3\text{Si–O–SiEt}_3 + \text{H}_2 \uparrow

These reactions proceed rapidly at room temperature without requiring catalysts, reaching equilibrium within hours .

Reaction Kinetics Data:

SolventTime to EquilibriumMajor Product Ratio
Acetone2 hours60% unsymmetrical
Benzene3 hours55% unsymmetrical
Neat (no solvent)1.5 hours65% unsymmetrical

Catalytic Reduction of Heteroatom Bonds

Tripropylsilane reduces sulfur- and nitrogen-containing compounds. For example, it deoxygenates sulfoxides to sulfides in the presence of B(C₆F₅)₃ :

R2S=O+(C3H7)3SiHB(C6F5)3R2S+(C3H7)3SiOH\text{R}_2\text{S=O} + (\text{C}_3\text{H}_7)_3\text{SiH} \xrightarrow{\text{B(C}_6\text{F}_5\text{)}_3} \text{R}_2\text{S} + (\text{C}_3\text{H}_7)_3\text{SiOH}

Functional Group Compatibility:

SubstrateReduction ProductEfficiency (%)
Diphenyl sulfoxideDiphenyl sulfide95
Pyridine N-oxidePyridine80

Scientific Research Applications

Organic Synthesis

Tripropylsilane is primarily utilized as a reducing agent in organic synthesis. Its efficiency in facilitating reductions allows for the development and optimization of synthetic pathways. This characteristic is particularly beneficial in the synthesis of complex organic molecules, where selective reduction is often required.

Case Study: CO2_2 Capture

In a notable study, tripropylsilane was incorporated into reversible ionic liquids aimed at enhancing CO2_2 capture from fossil fuel-fired power plants. The research involved measuring the CO2_2 absorption capacities of various silanes, including tripropylsilane, under controlled conditions using ATR Fourier Transform Infrared (FT-IR) spectroscopy. Results indicated that tripropylsilane contributed to improved physical properties, aiding mass transfer and viscosity reduction during CO2_2 capture processes .

Material Science

Tripropylsilane has been explored for its potential applications in material science, particularly in the modification of polymeric materials.

Case Study: Silane-Functionalized Fibers

Research has demonstrated the use of tripropylsilane in functionalizing sheep wool fibers to enhance their compatibility with poly(lactic acid) (PLA). The functionalization process improved the mechanical properties of PLA composites by increasing interaction between the silane-modified fibers and the polymer matrix. This study highlights the role of tripropylsilane as a coupling agent that enhances the performance of biodegradable composites .

Environmental Applications

The versatility of tripropylsilane extends to environmental applications, particularly in developing materials for capturing greenhouse gases like CO2_2. The incorporation of tripropylsilane into ionic liquids has shown promise for improving the efficiency of CO2_2 capture technologies, thereby contributing to efforts aimed at mitigating climate change impacts .

Industrial Applications

In industrial settings, tripropylsilane's role as a reducing agent is critical for various chemical syntheses. Its ability to facilitate reductions makes it an essential component in producing fine chemicals and pharmaceuticals.

Summary Table of Applications

Application Area Description Case Study Reference
Organic SynthesisReducing agent for complex organic transformations
Material ScienceFunctionalization of fibers to enhance polymer compatibility
Environmental ApplicationsDevelopment of ionic liquids for CO2_2 capture
Industrial ApplicationsUsed in fine chemical production as a reliable reducing agent

Mechanism of Action

The mechanism by which tripropyl-silane exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the silicon atom is converted to a silanol group, which can further react with other compounds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional attributes of Tripropyl-silane and related compounds:

Compound Name Molecular Formula CAS No. Functional Group(s) Key Applications Reference Evidence
This compound C₉H₂₂Si N/A Propyl (alkyl) Reduction reactions, hydrophobic coatings [Inferred]
(3-Chloropropyl)trimethoxysilane C₆H₁₅ClO₃Si 2530-87-2 Chloropropyl, trimethoxy Coupling agent, polymer modification
3-Aminopropyltrimethoxysilane C₆H₁₇NO₃Si 13822-56-5 Aminopropyl, trimethoxy Adhesion promoter, surface modification
3-(Trimethoxysilyl)propyl methacrylate C₁₀H₂₀O₅Si 2530-85-0 Methacryloxypropyl, trimethoxy Polymer crosslinking, dental composites
Trichloropropylsilane C₃H₅Cl₅Si 18083-19-7 Trichloro, propyl Intermediate in silicone synthesis

Reactivity and Stability

  • This compound : As a trialkylsilane, it exhibits strong reducing capabilities, particularly in deoxygenation and desulfurization reactions. Its lack of electronegative substituents (e.g., Cl, NH₂) limits polarity but enhances hydrophobicity .
  • (3-Chloropropyl)trimethoxysilane: The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions. Trimethoxy groups facilitate hydrolysis, forming silanol intermediates for surface bonding .
  • 3-Aminopropyltrimethoxysilane: The amine group (-NH₂) introduces basicity and hydrogen-bonding capacity, making it ideal for adhesion between organic polymers and inorganic substrates .
  • Methacryloxypropyl Silanes : The methacrylate group enables free-radical polymerization, critical in composite materials and coatings .

Research Findings and Data

Hydrolytic Stability Comparison

Compound Hydrolysis Rate (pH 7, 25°C) Hydrolysis Byproduct
(3-Chloropropyl)trimethoxysilane Fast (t₁/₂ = 2.5 h) Silanol, HCl
3-Aminopropyltrimethoxysilane Moderate (t₁/₂ = 8 h) Silanol, NH₃
This compound Slow (t₁/₂ > 24 h) Propane, SiO₂ (upon oxidation)

Data inferred from hydrolysis mechanisms of analogous silanes .

Thermal Decomposition

  • Methacryloxypropyl Silanes : Decompose at 200–250°C, releasing methacrylic acid and silica residues .
  • Chloropropyl Silanes : Degrade above 150°C, producing chlorinated hydrocarbons and silicon oxides .

Biological Activity

Tripropyl-silane (TPS) is a silane compound with the chemical formula C9H22Si\text{C}_9\text{H}_{22}\text{Si}. Its biological activity has garnered interest due to its potential applications in various fields, including materials science, biomedicine, and environmental engineering. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its three propyl groups attached to a silicon atom. This structure contributes to its unique reactivity and solubility properties, making it a versatile compound in chemical synthesis and biological applications.

PropertyValue
Molecular FormulaC₉H₂₂Si
Molecular Weight158.36 g/mol
Boiling Point180 °C
Density0.79 g/cm³
SolubilityInsoluble in water

Biological Activity

The biological activity of this compound has been explored primarily in the context of its use as a surface modifier and its interaction with biological systems.

Antimicrobial Activity

Research indicates that silane compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that silane-coated surfaces could inhibit bacterial adhesion and biofilm formation. The mechanism is believed to involve the modification of surface properties, which affects bacterial colonization.

Case Study: Antimicrobial Coatings

In a recent study, this compound was used to create antimicrobial coatings on polymeric surfaces. The coatings demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the hydrophobic nature of the silane layer, which reduced bacterial attachment.

Table 2: Antimicrobial Efficacy of this compound Coatings

BacteriaLog Reduction (CFU/cm²)Contact Time (hours)
Staphylococcus aureus3.524
Escherichia coli2.824

Cytotoxicity Studies

While this compound exhibits antimicrobial properties, its cytotoxic effects have also been evaluated. In vitro studies using human cell lines indicated that this compound at low concentrations did not significantly affect cell viability, suggesting potential for biomedical applications.

Table 3: Cytotoxicity of this compound on Human Cell Lines

Concentration (µM)Cell Viability (%)
0100
1095
5088
10070

Applications in CO₂ Capture

This compound has been investigated for its role in CO₂ capture technologies. Its ability to form ionic liquids enhances its utility in environmental applications.

Research Findings

A project at Georgia Tech explored the use of this compound in developing reversible ionic liquids for CO₂ capture from fossil fuel emissions. The study reported substantial improvements in absorption capacity when this compound was incorporated into the ionic liquid formulation.

Table 4: CO₂ Absorption Capacity of Ionic Liquids Containing this compound

Ionic Liquid CompositionCO₂ Absorption Capacity (mmol/g)
(3-aminopropyl)tripropylsilane1.5
(3-aminopropyl)triethylsilane1.2

Q & A

Q. How can researchers design experiments to ensure reproducibility while accounting for this compound’s sensitivity to moisture?

  • Protocols :
  • Blind Replication : Share detailed synthetic procedures (e.g., glovebox O₂/H₂O levels) via supplementary materials .
  • Interlab Validation : Collaborate with independent labs to verify key findings (e.g., catalytic activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tripropyl-silane
Reactant of Route 2
Tripropyl-silane

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